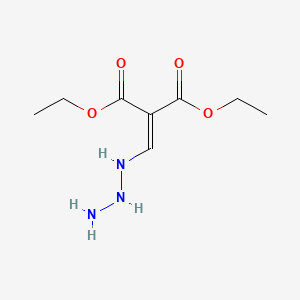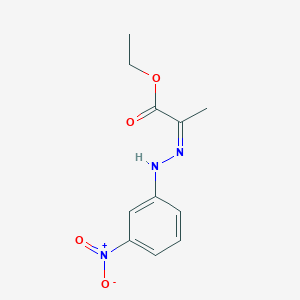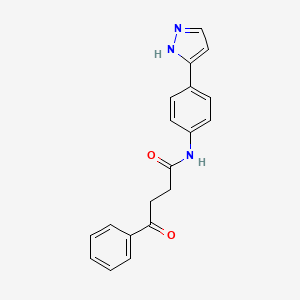
Diethyl 2-(triazanylmethylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(triazanylmethylene)malonate is an organic compound with the molecular formula C8H15N3O4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a triazanylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(triazanylmethylene)malonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with triazane under controlled conditions. The reaction typically requires a base such as sodium ethoxide in ethanol to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with triazane to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(triazanylmethylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazanylmethylene group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 2-(triazanylmethylene)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 2-(triazanylmethylene)malonate involves its ability to form stable intermediates during chemical reactions. The triazanylmethylene group can stabilize negative charges, making the compound a useful intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The parent compound, used in the synthesis of various derivatives.
Uniqueness
Diethyl 2-(triazanylmethylene)malonate is unique due to the presence of the triazanylmethylene group, which imparts different reactivity and stability compared to other malonate derivatives. This makes it a valuable compound in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H15N3O4 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
diethyl 2-[(2-aminohydrazinyl)methylidene]propanedioate |
InChI |
InChI=1S/C8H15N3O4/c1-3-14-7(12)6(5-10-11-9)8(13)15-4-2/h5,10-11H,3-4,9H2,1-2H3 |
Clé InChI |
LZWZNVGPJXBAOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNNN)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095452.png)

![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)
![2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)

![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)

![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)

![5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14095517.png)
![2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)
![2-Benzyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095522.png)
![2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095528.png)
